molecular formula C19H32N2O2 B14459405 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate CAS No. 73713-48-1

1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate

Cat. No.: B14459405
CAS No.: 73713-48-1
M. Wt: 320.5 g/mol
InChI Key: RTUNRXVTBHWXIR-UHFFFAOYSA-N
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Description

1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a propan-2-yl group attached to a 4-aminobenzoate moiety, with an additional 2,6-dimethylheptan-4-ylamino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-aminobenzoate ester, followed by the introduction of the 2,6-dimethylheptan-4-ylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylheptan-4-ylamino)propan-2-ol: A structurally similar compound with a hydroxyl group instead of the 4-aminobenzoate moiety.

    2-(2,6-dimethylheptan-4-ylamino)propan-1-ol: Another related compound with a different arrangement of functional groups.

Uniqueness

This detailed overview provides a comprehensive understanding of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73713-48-1

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate

InChI

InChI=1S/C19H32N2O2/c1-13(2)10-18(11-14(3)4)21-12-15(5)23-19(22)16-6-8-17(20)9-7-16/h6-9,13-15,18,21H,10-12,20H2,1-5H3

InChI Key

RTUNRXVTBHWXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)NCC(C)OC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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